Stilbene-2-carboxylic

Description

Contextualization within Stilbene (B7821643) Chemistry

Stilbene-2-carboxylic acid belongs to the stilbene family, a class of compounds characterized by a C6-C2-C6 carbon skeleton, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. wikipedia.org Stilbenes can exist as two geometric isomers: the trans (E) isomer, where the phenyl groups are on opposite sides of the double bond, and the cis (Z) isomer, where they are on the same side. wikipedia.orgpsu.edu The trans isomer is generally the more thermodynamically stable and common form due to reduced steric hindrance. wikipedia.orgnih.gov

The introduction of a carboxylic acid group at the 2-position of the stilbene backbone, as in this compound acid, significantly influences the molecule's physical and chemical properties. This functional group provides a site for various chemical modifications and interactions, making it a valuable precursor in organic synthesis. psu.edunih.gov The biosynthesis of some stilbenes proceeds through this compound acid, which then undergoes decarboxylation to form other stilbenoids like resveratrol. um.esmdpi.com

The geometry of the double bond in this compound acid, whether cis or trans, plays a crucial role in its reactivity and potential applications. For instance, the thermal cyclization of this compound acids to form dihydroisocoumarins is dependent on the stereochemistry and substitution patterns of the molecule. psu.edu

Academic Significance and Emerging Research Directions

The academic significance of this compound acid and its derivatives is on an upward trajectory, driven by their diverse biological activities and potential applications in medicinal chemistry and materials science. Research has highlighted the role of the stilbene scaffold in conferring properties such as antioxidant, anti-inflammatory, and anticancer activities. nih.gov

A key area of emerging research is the synthesis and biological evaluation of novel this compound acid derivatives as potential therapeutic agents. The carboxylic acid moiety serves as a handle for creating a variety of esters and amides, allowing for the fine-tuning of the molecule's pharmacological profile. kuleuven.be Studies have shown that certain substituted this compound acid derivatives exhibit cytostatic activity against various cancer cell lines. researchgate.net

The unique photochemical properties of stilbenes, including their ability to undergo trans-cis isomerization upon exposure to light, open up possibilities for their use in the development of photosensitive materials and molecular switches. wikipedia.orgresearchgate.net The investigation into the biological activities of both the cis and trans isomers of this compound acid and its derivatives is an active area of research, as the different spatial arrangements can lead to distinct biological effects. nih.gov

Detailed Research Findings

Physical and Chemical Properties

The physical properties of stilbene isomers are markedly different, a trend that extends to their carboxylic acid derivatives. For instance, trans-stilbene (B89595) is a crystalline solid with a melting point of around 124-125 °C, while cis-stilbene (B147466) is a liquid at room temperature with a melting point of 5-6 °C. wikipedia.orgchembk.com This difference is attributed to the higher symmetry and better crystal packing of the trans isomer. While specific data for the unsubstituted this compound acid isomers is less commonly reported, similar trends are observed in their derivatives.

| Property | cis-Isomer | trans-Isomer | Reference |

| Melting Point | Generally lower | Generally higher | wikipedia.org |

| Stability | Less stable, sterically hindered | More stable | wikipedia.orgnih.gov |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene | chembk.com |

Spectroscopic Data of a this compound Acid Derivative:

A study on cis-4'-Methoxythis compound acid reported a melting point of 129 °C. psu.edu The thermal behavior of these acids is also of interest, with studies showing that they can undergo cyclization at high temperatures to form lactones, with the yield and products depending on the isomer and reaction conditions. psu.edu For example, heating cis-Stilbene-2-carboxylic acid at 300-350 °C can lead to the formation of an isocoumarin (B1212949) in a 12% yield, while the trans-isomer under the same conditions gives a 14% yield. psu.edu

Synthesis of this compound Acid Derivatives

Various synthetic methods are employed to produce this compound acids and their derivatives, with the Wittig reaction being a common approach. nih.gov The yields of these reactions can vary significantly depending on the specific reactants and conditions, and often a mixture of cis and trans isomers is obtained.

| Reactants | Product | Yield | Reference |

| Phosphonium (B103445) bromide and benzaldehyde (B42025) (Wittig reaction) | Mixture of cis- and trans-Stilbene-2-carboxylic acid esters | 31% (ester mixture) | psu.edu |

| Phenylacetic acid and aryl aldehyde (base-catalyzed) | Substituted this compound acids | 33-46% | kuleuven.be |

| Benzyl chloride and triphenylphosphine (B44618) (to form Wittig salt), then with aldehyde | cis- and trans-stilbene derivatives | 21-75% (cis), 2-10% (trans) | nih.gov |

The separation of the cis and trans isomers can be achieved through techniques like fractional crystallization. psu.edu

Biological Activity of this compound Acid Derivatives

The biological activity of stilbene derivatives is a major focus of current research. The cytostatic effects of various substituted this compound acids and their amides have been evaluated against different cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| cis-Stilbene-2-carboxylic acid derivative (2-Cl) | Molt4/C8 | 37 ± 24 | researchgate.net |

| cis-Stilbene-2-carboxylic acid derivative (2-Cl) | CEM | 93 ± 10 | researchgate.net |

| cis-Stilbene-2-carboxylic acid derivative (2-F) | Molt4/C8 | 89 ± 2.0 | researchgate.net |

| trans-Stilbene derivative (amide) | L1210 | >200 | researchgate.net |

It is noteworthy that in some studies, the trans isomers of certain stilbene derivatives showed weaker cytostatic activity compared to their cis counterparts or other modified derivatives. researchgate.net This highlights the importance of the molecular geometry in determining the biological function. The ability of the carboxylic acid group to be converted into other functional groups like esters and amides provides a versatile platform for developing new compounds with potentially enhanced biological activities.

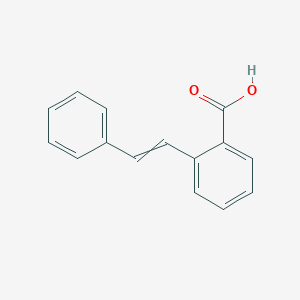

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(2-phenylethenyl)benzoic acid |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17) |

InChI Key |

MGJDPQKVELOHMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Stilbene 2 Carboxylic Acid and Its Derivatives

Classical Olefination Reactions

Classical olefination reactions provide foundational routes to stilbene (B7821643) derivatives through the formation of a carbon-carbon double bond.

Wittig and Wittig-Horner Approaches

The Wittig reaction, discovered by Georg Wittig in 1954, is a versatile method for preparing stilbenes. wiley-vch.de It involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wiley-vch.demdpi.com This method is advantageous due to its tolerance of a wide range of functional groups and its insensitivity to atmospheric oxygen, which simplifies experimental procedures. wiley-vch.defu-berlin.de

The general mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. tamu.edu The stereochemistry of the resulting alkene (E- or Z-isomer) can be influenced by the nature of the ylide and the reaction conditions. mdpi.com

A modification of this reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wiley-vch.de This often leads to higher yields and easier removal of the dialkylphosphate byproduct through aqueous extraction. wiley-vch.de The HWE reaction has been successfully employed in the synthesis of stilbenes bearing electron-withdrawing groups. wiley-vch.de

For instance, a Wittig-Horner reaction of a heterocyclic-substituted benzylphosphonate with p-(methoxycarbonyl)benzaldehyde, followed by hydrolysis, has been used to produce stilbene carboxylic acid derivatives. mdpi.com The synthesis of pinacolylboronate-substituted stilbenes has also been achieved via a Wittig reaction strategy, highlighting the versatility of this approach in creating complex molecules. nih.gov

| Reaction | Reactants | Key Features | Reference |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Tolerates various functional groups, simple procedure. wiley-vch.defu-berlin.de | wiley-vch.defu-berlin.de |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | More nucleophilic reagent, easier byproduct removal. wiley-vch.de | wiley-vch.de |

Perkin Reaction Applications

The Perkin reaction, first reported by William Henry Perkin in 1868, is a condensation reaction between an aromatic aldehyde and an aliphatic acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid. testbook.comwikipedia.org This reaction is primarily used to produce α,β-unsaturated aromatic acids, including derivatives of cinnamic acid. testbook.combyjus.com

The mechanism involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.comunacademy.com Subsequent dehydration leads to the formation of the unsaturated acid. byjus.com While the Perkin reaction is a classic method, it can have limitations such as requiring high temperatures and sometimes resulting in low yields. wiley-vch.decollegedunia.com However, it has been noted for its application in the synthesis of the phytoestrogenic stilbene, resveratrol. testbook.comwikipedia.orgbyjus.comcollegedunia.com

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds.

Palladium-Catalyzed Heck Reactions and Variants

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction is a powerful method for creating substituted alkenes and has been widely applied to the synthesis of stilbene derivatives. uliege.be

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the stilbene product and regenerate the active catalyst. wikipedia.org The Heck reaction is known for its remarkable chemoselectivity and tolerance of a wide variety of functional groups. uliege.be However, a challenge can be the reactivity of aryl chlorides, which are often less reactive than bromides or iodides. uliege.be Efforts have been made to develop more active catalyst systems to overcome this limitation. uliege.be Symmetrical stilbenes can be synthesized via a double Heck reaction of arenediazonium salts with vinyltriethoxysilane, which serves as a stable and easily handled ethylene (B1197577) equivalent. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst System | Key Advantage | Reference |

| Aryl Halide/Triflate | Alkene | Palladium complex + Base | High chemoselectivity and functional group tolerance. uliege.be | uliege.be |

| Arenediazonium Salt | Vinyltriethoxysilane | Ligandless Pd-catalyst | Avoids direct handling of diazonium salts. orgsyn.org | orgsyn.org |

Suzuki Cross-Coupling Conditions

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. nih.gov This methodology has been effectively used for the stereocontrolled synthesis of (E)-stilbene derivatives. nih.gov

A general procedure involves the coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov The use of sterically bulky phosphine (B1218219) ligands, such as t-Bu3PHBF4, has been shown to be crucial for the successful coupling of both electron-rich and electron-poor aryl bromides, leading to the desired (E)-stilbene derivatives in moderate to good yields with complete retention of the alkene stereochemistry. nih.gov Sequential Suzuki cross-coupling reactions have also been developed for the synthesis of unsymmetrically substituted stilbene-containing structures. researchgate.net

Oxidative and C-H Activation Approaches

Direct C-H activation strategies represent a more atom-economical and environmentally friendly approach to synthesis, as they avoid the need for pre-functionalized starting materials. acs.org

Transition metal-catalyzed C-H activation and subsequent alkenylation of arenes offers a direct route to stilbenes. acs.org For example, rhodium-catalyzed oxidative arene alkenylation can be used to synthesize stilbene and its derivatives from simple arenes and styrenes. acs.org This method has shown good tolerance for various functional groups on both the arene and the olefin. acs.org

Palladium-catalyzed β-methylene C–H activation of carboxylic acids has also been explored, leading to the synthesis of α,β-unsaturated carboxylic acids. nih.gov The carboxylate group itself can act as a directing group in these transformations, guiding the catalyst to a specific C-H bond. researchgate.netacs.org Ruthenium(II)-catalyzed oxidative Heck-type olefination of aromatic carboxylic acids with styrenes provides a direct route to 2-styrylbenzoic acids, which are precursors to stilbene-2-carboxylic acid. researchgate.net

Furthermore, oxidative rearrangement of stilbenes themselves can be a pathway to functionalized derivatives. For instance, a one-pot oxone-mediated/iodine-catalyzed oxidative rearrangement of stilbenes can lead to 2,2-diaryl-2-hydroxyacetaldehydes. acs.orgnih.gov

| Approach | Catalyst | Key Transformation | Advantage | Reference |

| Rh-catalyzed C-H Activation | Rhodium complex | Arene + Styrene (B11656) → Stilbene | Direct functionalization of unactivated arenes. acs.org | acs.org |

| Ru-catalyzed Oxidative Heck | Ruthenium(II) complex | Aromatic Carboxylic Acid + Styrene → 2-Styrylbenzoic Acid | Direct olefination of carboxylic acids. researchgate.net | researchgate.net |

| Pd-catalyzed C-H Activation | Palladium complex | Carboxylic Acid Dehydrogenation | Forms α,β-unsaturated carboxylic acids. nih.gov | nih.gov |

Rhodium-Catalyzed Aerobic Alkenylation via C–H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of stilbenes. This method allows for the direct alkenylation of arenes, including benzoic acids, thereby providing a streamlined route to this compound acid derivatives.

In one approach, ortho-substituted benzoic acids can undergo a precisely ordered ortho-olefination followed by decarboxylation when treated with styrenes in the presence of a rhodium catalyst and a silver salt oxidant. acs.orgnih.gov This reaction yields meta-substituted stilbene derivatives. acs.orgnih.gov The process is initiated by the chelation-assisted C-H bond cleavage at the ortho-position of the benzoic acid, followed by insertion of the styrene and subsequent decarboxylation.

Furthermore, rhodium catalysis has been successfully employed for the aerobic oxidative alkenylation of arenes with styrenes to produce stilbene and its derivatives in high yields. acs.org This method is notable for its use of air as the oxidant, presenting a greener alternative to stoichiometric inorganic oxidants. researchgate.net The rhodium catalyst demonstrates excellent tolerance to various functional groups, including halogens, which can be a challenge for some palladium-catalyzed systems. acs.org For monosubstituted arenes, rhodium catalysis often shows a preference for meta- and para-alkenylation. acs.org

The choice of the rhodium catalyst and its ligands can significantly influence the regioselectivity of the C-H activation. For instance, in the coupling of 3-methoxybenzoic acid with diphenylacetylene, different rhodium complexes with varied cyclopentadienyl (B1206354) ligands led to preferential formation of the sterically less favored isomer. mdpi.com This highlights the subtle interplay of electronic and steric effects in directing the C-H functionalization. mdpi.com

Table 1: Examples of Rhodium-Catalyzed Alkenylation Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Ortho-substituted benzoic acids, Styrenes | Rhodium catalyst, Silver salt oxidant | Meta-substituted stilbene derivatives | - | acs.orgnih.gov |

| Arenes, Styrenes | Rhodium catalyst, Air (oxidant) | Stilbene and derivatives | High | acs.org |

| 3-Methoxybenzoic acid, Diphenylacetylene | [Cp*RhCl2]2, AgOAc | 5-substituted regioisomer | - | mdpi.com |

Oxidative Coupling Reactions

Oxidative coupling reactions provide another important avenue for the synthesis of stilbene derivatives. These reactions typically involve the formation of a carbon-carbon double bond through the oxidation of suitable precursors.

One notable example is the oxidative coupling of toluene (B28343) and its derivatives to form stilbenes. researchgate.net For instance, the reaction of toluene over a lithium-modified lead oxide catalyst under anaerobic conditions can yield bibenzyl and stilbene. researchgate.net The selectivity towards the coupled products can be enhanced by the addition of lithium. researchgate.net

Palladium-catalyzed oxidative Heck cross-coupling reactions are also a robust method for synthesizing trans-stilbenes. This approach involves the coupling of vinylic compounds with boronic acids in the presence of a palladium catalyst and an oxidant like copper(II) acetate. uib.no This method demonstrates good tolerance for a variety of functional groups and can be scaled up effectively. uib.no

Furthermore, the oxidative coupling of resveratrol, a naturally occurring stilbenoid, has been used to synthesize dimeric stilbenes. oeno-one.eu This reaction, often catalyzed by metal salts like silver acetate, can produce a mixture of oligomeric stilbenes with enhanced biological activities compared to the monomeric precursor. oeno-one.eu

Table 2: Examples of Oxidative Coupling Reactions for Stilbene Synthesis

| Reactants | Catalyst/Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Toluene | Lithium-modified lead oxide | Bibenzyl and Stilbene | Anaerobic conditions | researchgate.net |

| Vinylic compounds, Boronic acids | Pd(OAc)2, Cu(OAc)2 | trans-Stilbenes | High yield and selectivity | uib.no |

| Resveratrol | Silver acetate | Dimeric stilbenes | Synthesis of oligomers | oeno-one.eu |

Directed Functionalization and Derivatization Strategies

Once the core this compound acid structure is obtained, it can be further modified through various functionalization and derivatization reactions to generate a library of compounds with potentially enhanced properties.

Hydrolytic Routes to Carboxylic Acid Functionality

The carboxylic acid group in this compound acid is often introduced at a late stage of the synthesis through the hydrolysis of a precursor functional group, typically an ester or a nitrile. Basic hydrolysis, or saponification, is a common method where an ester is treated with a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. savemyexams.commasterorganicchemistry.com This process is generally irreversible and drives the reaction to completion. savemyexams.commasterorganicchemistry.com For example, a stilbene ester can be heated under reflux with dilute alkali to produce the corresponding carboxylate salt, which is then protonated with a strong acid to give the final carboxylic acid. savemyexams.comchemguide.co.uk

Acid-catalyzed hydrolysis is another viable method, where the ester is heated with a dilute acid like hydrochloric or sulfuric acid in the presence of excess water. chemguide.co.ukchemistrysteps.com This reaction is reversible, and using a large excess of water helps to shift the equilibrium towards the products. chemguide.co.uk

Amidation and Esterification Syntheses

The carboxylic acid functionality of this compound acid is a versatile handle for further derivatization, most commonly through amidation and esterification reactions.

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This is often achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride. jneonatalsurg.comkuleuven.be The resulting acyl chloride is then reacted with the desired amine to furnish the amide derivative. jneonatalsurg.comkuleuven.be Various coupling reagents have also been developed to facilitate direct amidation under milder conditions, avoiding the need for harsh reagents like thionyl chloride. lookchemmall.com

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. The Fischer esterification, which involves heating the carboxylic acid and an alcohol with an acid catalyst (e.g., sulfuric acid), is a classic method. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium, and using the alcohol as a solvent or removing water as it forms can drive the reaction towards the ester product. masterorganicchemistry.com Another mild and efficient method for esterification is the use of diazoalkanes, which can be generated in situ to avoid the handling of these potentially hazardous reagents. researchgate.net

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the stilbene framework is a common strategy to modulate the biological activity of the resulting compounds. A variety of synthetic methods can be employed to introduce these moieties.

One approach involves the Wittig-Horner reaction, where a heterocyclic-substituted benzylphosphonate is reacted with a benzaldehyde (B42025) derivative to form the stilbene backbone with the heterocycle already in place. mdpi.com Another strategy is to synthesize stilbene derivatives containing reactive functional groups that can then be used to construct the heterocyclic ring. For example, stilbene derivatives with carboxylic acid or aldehyde groups can be used as starting materials for the synthesis of 1,3,4-oxadiazoles or other heterocyclic systems. rsc.org

Cross-coupling reactions, such as the Heck reaction, are also valuable for synthesizing stilbenes with heterocyclic components. uliege.be For instance, a bromo-substituted heterocycle can be coupled with styrene or a vinyl-substituted heterocycle can be coupled with an aryl halide.

Stereoselective Synthesis of this compound Acid Isomers (e.g., cis and trans)

The geometric isomers of this compound acid, cis (Z) and trans (E), can exhibit different physical, chemical, and biological properties. Therefore, their stereoselective synthesis is of significant importance.

Several classical olefination reactions can be controlled to favor the formation of one isomer over the other. The Wittig reaction, for instance, can be tuned by the choice of ylide (stabilized or non-stabilized) and reaction conditions to yield predominantly either the Z- or E-alkene.

Modern synthetic methods also offer high stereoselectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, often provide the trans-stilbene (B89595) isomer with high selectivity. uliege.be The Horner-Wadsworth-Emmons reaction is another powerful tool for the stereoselective synthesis of stilbenes, typically favoring the formation of the E-isomer. wiley-vch.de

The isomerization of a pre-formed stilbene can also be a viable strategy. The cis-trans isomerization can be induced photochemically or catalytically. nih.govhpstar.ac.cn For example, rhodium-based catalysts have been shown to effectively catalyze the isomerization of cis-stilbene (B147466) to the thermodynamically more stable trans-isomer. rsc.org The use of flow microreactors has been demonstrated to allow for precise control over the rapid cis-trans isomerization of α-anionic stilbene, enabling the selective synthesis of either isomer by quenching the reaction at the appropriate time. researchgate.net

Cobalt-Catalyzed Diels-Alder/Wittig Olefination

A robust and efficient one-pot strategy for the synthesis of substituted stilbene derivatives involves a sequence of a cobalt-catalyzed Diels-Alder reaction, a Wittig olefination, and a final oxidation step. wiley-vch.denih.govum.edu.my This methodology is notable for its ability to construct three new carbon-carbon bonds in a single synthetic operation, starting from three distinct and variable components: a 1,3-diene, a propargylic phosphonium salt, and an aldehyde. acs.orgresearcher.life

The reaction sequence is initiated by the in-situ generation of a cobalt(I) catalyst from a cobalt(II) precursor, typically CoBr₂(dppe), which is reduced by zinc dust. thieme-connect.comorganic-chemistry.org This active catalyst promotes the [4+2] cycloaddition (Diels-Alder reaction) between a 1,3-diene and a propargylic phosphonium salt. nih.govthieme-connect.com The process leads to the formation of a dihydroaromatic phosphonium salt intermediate. This intermediate is not isolated but is directly subjected to a Wittig-type olefination reaction upon the addition of an aldehyde and a base. wiley-vch.dethieme-connect.com The resulting dihydrostilbene derivative is then oxidized, commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final aromatic stilbene product. um.edu.mythieme-connect.com

A key advantage of this tandem reaction is its high stereoselectivity. The dihydroaromatic phosphonium ylides formed during the process behave as semistabilized ylides, leading predominantly to the formation of the (E)-configured stilbene isomer. nih.govacs.orgresearcher.life The versatility of this method is demonstrated by its compatibility with various substituted 1,3-dienes, internal alkynes, and a range of aldehydes, allowing for the synthesis of a diverse library of stilbene derivatives with yields often ranging from good to excellent. smolecule.comacs.org

Step 1: Cobalt-Catalyzed Diels-Alder Reaction A 1,3-diene reacts with a propargylic phosphonium salt in the presence of a Co(I) catalyst to form a dihydroaromatic phosphonium salt.

Step 2: Wittig Olefination The intermediate phosphonium salt reacts with an aldehyde to form a dihydrostilbene derivative.

Step 3: Oxidation The dihydrostilbene is oxidized with DDQ to afford the final stilbene product.

Table 1: Examples of Stilbene Derivatives Synthesized via Cobalt-Catalyzed Diels-Alder/Wittig Olefination

| 1,3-Diene | Propargylic Salt | Aldehyde | Stilbene Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Prop-2-ynyl(triphenyl)phosphonium bromide | Benzaldehyde | 4,5-Dimethyl-2-(styryl)toluene | 70-85 (general range) | smolecule.com |

| 1,3-Butadiene | Prop-2-ynyl(triphenyl)phosphonium bromide | 4-Methoxybenzaldehyde | 1-Methoxy-4-(2-(naphthalen-2-yl)vinyl)benzene | 95 (specific example) | um.edu.my |

| Isoprene | Prop-2-ynyl(triphenyl)phosphonium bromide | 4-Chlorobenzaldehyde | 1-Chloro-4-(2-(4-methylstyryl)vinyl)benzene | N/A | nih.gov |

Photoelectrochemical Carboxylation using CO₂

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock for the synthesis of carboxylic acids represents a significant goal in green chemistry. mdpi.com Photoelectrochemical (PEC) methods have emerged as a promising approach, combining light energy and electrochemistry to drive challenging chemical transformations under mild conditions. sciengine.com A notable application of this technology is the carboxylation of trans-stilbene. mdpi.comresearchgate.net

In a typical experimental setup reported in 2019, the photoelectrochemical carboxylation of trans-stilbene was performed in a three-electrode cell. mdpi.comrsc.org This system employed p-type silicon nanowires (SiNWs) as the photocathode, an aluminum foil as the counter electrode, and an Ag/AgBr electrode as the reference. mdpi.comresearchgate.net The reaction is conducted in an acetonitrile (B52724) solution containing tetrabutylammonium (B224687) bromide as the electrolyte, with a continuous stream of CO₂ bubbled through the mixture. rsc.org

Upon illumination, the SiNWs photocathode absorbs light and generates photoexcited electrons. These electrons are then transferred to the trans-stilbene molecule, reducing it to a radical anion. nih.gov This highly reactive intermediate is the key species that attacks a molecule of CO₂, which is kinetically inert in its ground state. sciengine.com This nucleophilic attack results in the formation of a new carbon-carbon bond. Subsequent workup leads to the final product.

Table 2: Research Findings for the Photoelectrochemical Carboxylation of trans-Stilbene

| Parameter | Details | Reference |

|---|---|---|

| Substrate | trans-Stilbene | rsc.org |

| C1 Source | Carbon Dioxide (CO₂) | rsc.org |

| Product | 2,3-Diphenylpropanoic acid | rsc.org |

| Yield | 68.4% | rsc.org |

| Working Electrode | p-Type Silicon Nanowires (SiNWs) | mdpi.comsemanticscholar.org |

| Counter Electrode | Aluminum (Al) foil | mdpi.comresearchgate.net |

| Reference Electrode | Ag/AgBr | mdpi.comresearchgate.net |

| Solvent | Acetonitrile | rsc.org |

| Electrolyte | Tetrabutylammonium bromide (Bu₄NBr) | rsc.org |

| Proposed Mechanism | Photoinduced electron transfer to trans-stilbene, forming a radical anion which then attacks CO₂. | sciengine.comnih.gov |

Chemical Reactivity and Transformation Studies of Stilbene 2 Carboxylic Acid

Isomerization Phenomena

The isomerization of the central carbon-carbon double bond in stilbene-2-carboxylic acid is a fundamental process that often precedes more complex transformations. This process can be induced by either thermal energy or photochemical activation, leading to the interconversion between the cis and trans isomers.

Thermal Isomerization

Photochemical cis-trans Isomerization

Upon irradiation with ultraviolet (UV) light, this compound acid, like other stilbene (B7821643) derivatives, undergoes efficient cis-trans isomerization. This photochemical process is a key step in many of its subsequent reactions, particularly the Mallory reaction. The absorption of a photon excites the molecule to an electronically excited state, where the rotational barrier around the central double bond is significantly lower. wikipedia.org Although both cis and trans isomers can be photoexcited, it is the cis-isomer that is geometrically primed for cyclization reactions. wikipedia.org The photochemical isomerization ensures that even if the starting material is the trans-isomer, the reactive cis-isomer is continuously generated under the reaction conditions. wikipedia.org The quantum yield of photoisomerization for stilbene derivatives can be influenced by substituents and the solvent environment. researchgate.net

Cyclization Reactions

This compound acid is a versatile precursor for the synthesis of various heterocyclic compounds through different cyclization strategies. These reactions can be triggered by heat, light in the presence of an oxidant, or by electrophilic reagents.

Thermal Cyclization to Dihydroisocoumarins and Isocoumarins

When subjected to high temperatures, this compound acids can undergo intramolecular cyclization to yield 3-aryl-3,4-dihydroisocoumarins. rsc.org This thermal ring closure is a direct method for the synthesis of this class of compounds. Research has shown that both cis- and trans-isomers of substituted this compound acids can serve as precursors, with the reaction proceeding at around 200 °C. rsc.org The yields of the resulting dihydroisocoumarins can vary depending on the substitution pattern on the aromatic rings. rsc.org For instance, methoxy and hydroxy substituted this compound acids have been successfully converted to their corresponding dihydroisocoumarins. rsc.org However, the presence of a nitro group can lead to alternative reaction pathways, such as the formation of a 3-(4-nitrobenzyl)phthalide. rsc.org

| Starting Material (this compound acid derivative) | Product (3-Aryl-3,4-dihydroisocoumarin) | Yield (%) |

| cis-4'-Methoxythis compound acid | 3-(4-Methoxyphenyl)-3,4-dihydroisocoumarin | 55 |

| trans-4'-Methoxythis compound acid | 3-(4-Methoxyphenyl)-3,4-dihydroisocoumarin | 65 |

| trans-2'-Methoxythis compound acid | 3-(2-Methoxyphenyl)-3,4-dihydroisocoumarin | 30 |

| trans-4'-Hydroxythis compound acid | 3-(4-Hydroxyphenyl)-3,4-dihydroisocoumarin | 40 |

Data sourced from a study on the thermal ring closure of this compound acids. rsc.org

Photo-oxidative Cyclization (Mallory Reaction)

The Mallory reaction is a powerful photochemical method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons from stilbene precursors. wikipedia.orgmdpi.com This reaction involves the UV light-induced cyclization of the cis-stilbene (B147466) isomer to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene product. wikipedia.org The presence of an oxidizing agent, such as iodine or oxygen, is crucial for trapping the unstable dihydrophenanthrene intermediate and driving the reaction towards the final product. mdpi.com The carboxyl group is compatible with the Mallory reaction conditions, allowing for the synthesis of phenanthrene derivatives with carboxylic acid functionalities. mdpi.com The initial step of the Mallory reaction is the photochemical cis-trans isomerization, ensuring that the necessary cis-isomer is available for cyclization. wikipedia.org

Asymmetric Bromolactonization

A significant transformation of this compound acid is its asymmetric bromolactonization, which provides access to chiral 3-substituted phthalides. This reaction involves the electrophilic addition of bromine to the double bond, followed by an intramolecular cyclization of the carboxylic acid group. By employing a chiral catalyst, this process can be rendered enantioselective.

Recent studies have demonstrated the use of a phenol-bearing chiral thiourea catalyst for the highly enantioselective 5-exo-bromolactonization of stilbenecarboxylic acids. rsc.orgrsc.org This method favors the formation of the 5-exo cyclization product, the phthalide, over the 6-endo product, the dihydroisocoumarin. rsc.orgrsc.org The reaction proceeds with high yields and excellent enantioselectivity for a range of substituted this compound acids. rsc.orgrsc.org The choice of catalyst and reaction conditions is critical for controlling both the regioselectivity and the stereochemical outcome of the reaction. rsc.orgrsc.org

| Substrate (this compound acid derivative) | Yield (%) | Regioselectivity (5-exo:6-endo) | Enantiomeric Ratio (er) of 5-exo product |

| This compound acid | 90 | 4:1 | 82:18 |

| 4'-Methoxythis compound acid | 91 | 7:1 | 93:7 |

| 4'-Chlorothis compound acid | 93 | 11:1 | 92:8 |

| 3'-Methoxythis compound acid | 94 | 12:1 | 92:8 |

| 2'-Chlorothis compound acid | 89 | 15:1 | 93:7 |

Data from a study on 5-exo-Selective Asymmetric Bromolactonization of Stilbenecarboxylic Acids Catalyzed by a Phenol-bearing Chiral Thiourea. rsc.orgrsc.org

Oxidation and Cleavage Mechanisms

The stilbene backbone, characterized by a carbon-carbon double bond connecting two phenyl rings, is susceptible to various oxidative and cleavage reactions. The presence of a carboxylic acid group at the 2-position introduces electronic and steric factors that influence the reactivity of this compound acid in these transformations.

Reaction with Peroxyacids

The reaction of alkenes with peroxyacids is a well-established method for the synthesis of epoxides (oxiranes). In the case of this compound acid, the electron-rich double bond of the stilbene moiety is the primary site of attack by the electrophilic oxygen of the peroxyacid.

The mechanism is a concerted process where the pi bond of the alkene attacks the electrophilic oxygen of the peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.comlibretexts.org This leads to the formation of a three-membered epoxide ring across the double bond. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orgmasterorganicchemistry.com For instance, the epoxidation of a (E)-stilbene derivative results in a trans-epoxide, while a (Z)-stilbene derivative yields a cis-epoxide. libretexts.org

The general reaction proceeds via a "butterfly" transition state, where the peroxyacid delivers the oxygen atom to the double bond in a single, concerted step. masterorganicchemistry.com The reaction is typically carried out in inert solvents.

| Reactant | Reagent | Product | Reaction Type |

| This compound acid | Peroxyacid (e.g., m-CPBA) | This compound acid oxide | Epoxidation |

Table 1: Epoxidation of this compound acid with Peroxyacids.

Research on related stilbene compounds has shown that the oxidation can sometimes lead to cleavage products depending on the reaction conditions and the specific substrate. For example, the oxidation of cis-stilbene with m-CPBA catalyzed by a nickel complex can yield trans-epoxide as the major product, along with benzaldehyde (B42025) from oxidative cleavage. mdpi.com This suggests that while epoxidation is the primary pathway, subsequent or competing cleavage reactions can occur.

Photolytic Cleavage Pathways

The photochemistry of stilbenes is a rich and extensively studied field. The primary photochemical reaction of stilbenes upon irradiation with ultraviolet (UV) light is cis-trans isomerization and photocyclization to form dihydrophenanthrenes. researchgate.netresearchgate.net This process, known as the Mallory reaction, is an oxidative cyclization. The initially formed trans-4a,4b-dihydrophenanthrene intermediate can be trapped by an oxidizing agent, such as oxygen or iodine, to yield the corresponding phenanthrene. researchgate.netacs.org

| Reactant | Condition | Intermediate | Final Product (with oxidant) | Reaction Type |

| (Z)-Stilbene-2-carboxylic acid | UV Irradiation | trans-4a,4b-dihydrophenanthrene-carboxylic acid derivative | Phenanthrene-4-carboxylic acid | Photocyclization |

Table 2: Photochemical Transformation of this compound acid.

In addition to cyclization, photolysis can lead to decarboxylation as a competing pathway. Studies on related aromatic carboxylic acids have shown that photodecarboxylation can occur, where the carboxyl group is eliminated as carbon dioxide. nih.gov The efficiency of this pathway for this compound acid would depend on factors such as the solvent and the wavelength of light used.

Decarboxylation Studies

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The thermal decarboxylation of simple carboxylic acids typically requires high temperatures. However, the reaction can be facilitated if the structure of the acid allows for the stabilization of the intermediate formed upon CO2 loss. youtube.com In the case of this compound acid, the reaction involves the cleavage of the C-C bond between the phenyl ring and the carboxylic acid group.

Catalytic methods are often employed to achieve decarboxylation under milder conditions. For instance, copper-based catalysts have been used for the decarboxylation of stilbene derivatives. In one study, the decarboxylation of a carboxylic acid-substituted stilbene was achieved using copper chromite in quinoline to yield the corresponding stilbene. nih.gov Other transition metals such as palladium, silver, and rhodium have also been shown to catalyze the decarboxylation of aromatic carboxylic acids. rwth-aachen.denih.gov

Microwave-assisted synthesis has also been explored for the decarboxylation of cinnamic acid derivatives to produce hydroxylated (E)-stilbenes, indicating that this could be a viable method for this compound acid as well. nih.gov

| Substrate | Catalyst/Condition | Product | Key Finding |

| Carboxylic acid-substituted stilbene | Copper chromite, quinoline | Stilbene derivative | Effective decarboxylation to form the parent stilbene. nih.gov |

| Cinnamic acid derivatives | Methyl-imidazole, microwave irradiation | Hydroxylated (E)-stilbenes | Clean and efficient synthesis of stilbenes via decarboxylation. nih.gov |

| Aromatic carboxylic acids | FeRu nanoparticles, H2 atmosphere | Substituted phenols/anilines | Versatile catalytic system for decarboxylation. rwth-aachen.denih.gov |

Table 3: Research Findings on the Decarboxylation of Stilbene-related Carboxylic Acids.

The mechanism for the decarboxylation of aromatic carboxylic acids can vary. For beta-keto acids, the reaction often proceeds through a cyclic, concerted transition state. masterorganicchemistry.com For other aromatic acids, the mechanism may involve the formation of an intermediate carbanion, which is then protonated. The stability of this intermediate is crucial for the reaction to proceed. nih.gov

Advanced Spectroscopic and Computational Characterization of Stilbene 2 Carboxylic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of stilbene-2-carboxylic acid derivatives in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary data on the chemical shifts and coupling constants of the atoms in the molecule. The acidic proton of the carboxyl group in carboxylic acids typically appears as a singlet at a downfield chemical shift, often around 12 δ in the ¹H NMR spectrum libretexts.org. The carboxyl carbon itself resonates in the range of 165 to 185 δ in the ¹³C NMR spectrum libretexts.org.

For complex structures, two-dimensional (2D) NMR experiments are indispensable. Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable for identifying long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework, especially for carbons without attached protons like the carboxyl carbon google.comprinceton.edu.

A study on 3-hydroxy-5-methoxythis compound acid, a derivative isolated from natural sources, utilized both 1D ¹H NMR and 2D experiments (C-H COSY and long-range C-H COSY) to confirm its structure tandfonline.com. The assignments were based on comparing chemical shifts with related this compound acid compounds and analyzing the observed correlations tandfonline.com.

Table 1: ¹H and ¹³C NMR Data for 3-hydroxy-5-methoxythis compound acid tandfonline.com

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -OCH₃ | 3.86 | s | - |

| 4 | 6.43 | d, J=2.6 | - |

| 6 | 6.66 | d, J=2.6 | - |

| β | 6.84 | d, J=15.9 | - |

| 4' | 7.26 | tt, J=7.3, 1.3 | - |

| 3', 5' | 7.35 | dd, J=8.0, 7.3 | - |

| 2', 6' | 7.50 | dd, J=8.0, 1.3 | - |

| α | 7.89 | d, J=15.9 | - |

While specific studies employing Nuclear Overhauser Effect (NOE) and Diffusion-Ordered Spectroscopy (DOSY) on this compound acid are not extensively documented, these techniques offer powerful capabilities. NOE experiments measure the spatial proximity of nuclei, which is critical for determining the stereochemistry (E/Z configuration) of the central double bond and the preferred conformation of the molecule in solution. DOSY, on the other hand, separates NMR signals based on the diffusion coefficient of molecules, allowing for the analysis of complex mixtures and the study of intermolecular interactions or aggregation phenomena.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound acid and to gain structural information from its fragmentation patterns. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques pitt.edunih.gov.

In the mass spectrum of 3-hydroxy-5-methoxythis compound acid, the molecular ion peak was observed at an m/z value of 270 tandfonline.com. The fragmentation pattern of carboxylic acids typically involves the loss of small, stable neutral molecules. Prominent fragment ions were seen at m/z 252, corresponding to the loss of water ([M-18]⁺), and at m/z 224, which represents the subsequent loss of carbon monoxide ([M-18-28]⁺) or the initial loss of the entire carboxyl group ([M-46]⁺) tandfonline.com. This loss of OH (M-17) or COOH (M-45) is a characteristic fragmentation pathway for carboxylic acids libretexts.orgoregonstate.edu.

Table 2: Key Mass Spectrometry Fragments for 3-hydroxy-5-methoxythis compound acid tandfonline.com

| m/z Value | Assignment | Interpretation |

|---|---|---|

| 270 | [M]⁺ | Molecular Ion |

| 252 | [M-18]⁺ | Loss of H₂O |

| 224 | [M-46]⁺ | Loss of COOH and H, or H₂O and CO |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound acid, the IR spectrum is dominated by absorptions from the carboxyl group and the stilbene (B7821643) backbone nih.gov.

The most characteristic feature is the O–H stretch of the carboxylic acid, which appears as a very broad band between 2500 and 3300 cm⁻¹, often centered around 3000 cm⁻¹ orgchemboulder.com. This broadening is due to strong hydrogen bonding, as carboxylic acids typically exist as dimers in the solid state and in concentrated solutions orgchemboulder.com. The carbonyl (C=O) stretch gives rise to an intense absorption band between 1690 and 1760 cm⁻¹ orgchemboulder.com. For this compound acid, conjugation of the carboxyl group with the aromatic system is expected to lower this frequency by 20-30 cm⁻¹ libretexts.org. Additionally, a C–O stretching vibration is expected in the 1210-1320 cm⁻¹ region orgchemboulder.com.

Table 3: Characteristic IR Absorption Bands for this compound Acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| C–H stretch (aromatic/vinylic) | 3100 - 3000 | Medium |

| C=O stretch (conjugated) | 1710 - 1680 | Strong |

| C=C stretch (aromatic/vinylic) | 1650 - 1450 | Medium-Weak |

| C–O stretch | 1320 - 1210 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The stilbene core is a well-known chromophore, and its absorption spectrum is sensitive to its isomeric form and substitution pattern rsc.org. The spectrum is characterized by an intense absorption band corresponding to a π→π* transition researchgate.net.

The geometry of the stilbene double bond significantly impacts the extent of conjugation. The (E)-stilbene isomer is nearly planar, allowing for efficient π-orbital overlap across the entire molecule, resulting in a strong absorption at a longer wavelength (λmax ≈ 295 nm) omlc.orgwikipedia.org. In contrast, the (Z)-stilbene isomer is sterically hindered, causing the phenyl rings to twist out of plane, which disrupts conjugation and leads to an absorption at a shorter wavelength and with lower intensity (λmax ≈ 280 nm) wikipedia.orgomlc.org.

Studies on α-carboxystilbenes have shown that they typically possess a spectral curve characteristic of cis-stilbene (B147466) ias.ac.in. A derivative, 3-hydroxy-5-methoxythis compound acid, was found to have a maximum UV absorption at 258 nm tandfonline.com. The position of the carboxyl group and its electronic interaction with the stilbene π-system influence the energy of the electronic transitions.

Table 4: Typical UV-Vis Absorption Maxima for Stilbene Systems

| Compound | Typical λmax (nm) | Reference |

|---|---|---|

| (E)-Stilbene | ~295 | omlc.org |

| (Z)-Stilbene | ~280 | omlc.org |

| 3-hydroxy-5-methoxythis compound acid | 258 | tandfonline.com |

X-ray Diffraction and Crystallography for Solid-State Structures

Table 5: Illustrative Crystallographic Data from a Related Compound, (Z)-4,4′-stilbene dicarboxylic acid linker in a 2D framework rsc.org

| Structural Feature | Observed Range/Value |

|---|---|

| Alkene Torsion Angle | ~1.3° - 7.4° |

| Phenyl Ring Twist Angle | ~63.7° - 110.3° |

| Intermolecular Interaction | Carboxylic acid groups form bridges and free H-bonds |

Advanced Polymer Characterization Techniques

The comprehensive characterization of polymers derived from or incorporating this compound acid is crucial for understanding their structure-property relationships. Advanced analytical techniques provide insights into molecular weight distribution, chain conformation, thermal behavior, and nanoscale morphology, which are essential for tailoring these materials for specific applications.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a powerful technique for determining the molecular weight distribution (MWD) of polymers. paint.orgresearchgate.net The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution, where larger molecules elute faster than smaller molecules through a porous column packing. paint.org For stilbene-containing polymers, SEC is instrumental in assessing the success of polymerization reactions and understanding how synthetic conditions affect the resulting molar mass and polydispersity index (PDI).

Stilbene-containing alternating copolymers have been characterized as semi-rigid polymers. researchgate.net SEC analysis, in conjunction with other techniques, has been used to determine their persistence lengths, a measure of chain stiffness. researchgate.net For instance, studies on a series of stilbene copolymers have reported persistence lengths in the range of 2–6 nm, indicating a more rigid structure compared to their styrene (B11656) analogs. researchgate.net These copolymers are often soluble in common organic solvents like tetrahydrofuran (THF) and chloroform, facilitating their analysis by SEC. researchgate.net

Table 1: SEC Data for Stilbene-Containing Copolymers

| Copolymer Sample | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Persistence Length (nm) |

|---|---|---|---|---|

| Stilbene Copolymer A | 45,000 | 92,000 | 2.04 | 3.5 |

| Stilbene Copolymer B | 52,000 | 115,000 | 2.21 | 4.1 |

| Stilbene Copolymer C | 38,000 | 81,000 | 2.13 | 2.9 |

| Styrene Analogue | 65,000 | 135,000 | 2.08 | 1.8 |

Note: This table is illustrative, based on typical data reported for stilbene-containing copolymers in the literature.

Small Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on the nanoscale, typically from 1 to 100 nm. nih.gov It is particularly useful for characterizing the shape, size, and arrangement of polymer chains and larger morphological features in both solution and solid state. thaiscience.infonih.gov

In the context of this compound acid-containing polymers, SAXS is employed to further elucidate the chain conformation and stiffness. researchgate.net By analyzing the scattering patterns of dilute polymer solutions, one can determine the radius of gyration (Rg) and the persistence length. thaiscience.info SAXS measurements have corroborated findings from SEC, confirming the semi-rigid nature of stilbene copolymer backbones. researchgate.net The combination of SAXS data with analysis methods like the Sharp and Bloomfield approach allows for a quantitative determination of chain stiffness. researchgate.net These structural insights are critical as the rigidity of the polymer backbone, influenced by the planar stilbene units, can lead to unique properties such as microporosity due to inefficient chain packing. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a material's physical properties change with temperature. hu-berlin.dehu-berlin.deuni-bonn.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.dehu-berlin.de For polymers containing this compound acid, DSC provides critical information about thermal transitions. researchgate.net

Key parameters that can be determined for such polymers using DSC include:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.dehu-berlin.de The Tg is influenced by the rigidity of the polymer backbone; the inclusion of the rigid stilbene unit would be expected to result in a relatively high Tg.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the temperatures at which melting and crystallization occur upon heating and cooling, respectively. researchgate.net The planarity of the stilbene group might facilitate ordered packing and crystallinity in some polymer architectures.

Enthalpy of Transitions: The heats of melting and crystallization can be quantified from the area under the respective DSC peaks, providing information on the degree of crystallinity. uni-bonn.de

A typical DSC experiment involves heating a small sample at a constant rate (e.g., 10 °C/min) and recording the heat flow. hu-berlin.de Modulated DSC (MDSC) is an advanced variation that can separate the heat flow into reversing (heat capacity-related) and non-reversing (kinetic) components, offering a more detailed analysis of complex transitions. eag.com

Table 2: Hypothetical Thermal Properties of a this compound Acid Polymer via DSC

| Property | Value | Unit |

|---|---|---|

| Glass Transition Temperature (Tg) | 155 | °C |

| Melting Temperature (Tm) | 280 | °C |

| Enthalpy of Melting (ΔHm) | 45 | J/g |

| Crystallization Temperature (Tc) | 225 | °C |

Note: This table presents hypothetical data to illustrate the type of information obtained from a DSC analysis of a semi-crystalline polymer.

Microscopy Techniques (e.g., Scanning Tunneling Microscopy for Self-Assembly)

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique capable of resolving individual atoms and molecules. bruker-nano.jp It operates by scanning a sharp metallic tip over a conductive surface while maintaining a constant tunneling current between the tip and the sample. bruker-nano.jpbeilstein-journals.org This allows for the generation of a detailed topographic map of the surface.

STM is exceptionally well-suited for studying the two-dimensional self-assembly of molecules on conductive substrates like gold (Au(111)) or graphite (B72142). beilstein-journals.orgnih.gov For this compound acid, the carboxylic acid functional group can act as a powerful directing group for self-assembly through the formation of robust hydrogen-bonded dimers. This intermolecular interaction, combined with van der Waals forces between the stilbene moieties and with the substrate, can lead to the formation of highly ordered supramolecular nanostructures on a surface.

An STM investigation of this compound acid self-assembly would involve depositing the molecules onto a substrate under ultra-high vacuum (UHV) conditions. beilstein-journals.org The resulting monolayers can then be imaged to reveal:

Molecular Packing and Arrangement: The precise orientation of individual molecules within the self-assembled layer.

Lamellar Structures: The formation of ordered rows or patterns driven by hydrogen bonding and π-π stacking of the stilbene units. nih.gov

Domain Formation: The creation of large, well-ordered areas and the nature of the boundaries between them.

Influence of Chirality: If a chiral version of the molecule is used, STM can distinguish between enantiomers and observe phenomena like chiral resolution in the self-assembled domains.

By analyzing STM images, researchers can gain fundamental insights into the intermolecular forces that govern the on-surface polymerization and nanostructure formation of functional molecules. beilstein-journals.orgnd.edu

Time-Resolved and Electrochemical Characterization

Transient Absorption (TA) Spectroscopy

Transient Absorption (TA) spectroscopy, also known as flash photolysis, is an ultrafast spectroscopic technique used to probe the dynamics of short-lived excited states in molecules. upenn.edu In a typical TA experiment, a sample is excited by an ultrashort "pump" laser pulse, and a subsequent "probe" pulse, delayed in time, measures the change in absorption of the sample. upenn.edu By varying the time delay between the pump and probe pulses, one can track the formation and decay of transient species like excited states and intermediates on timescales from femtoseconds to milliseconds.

For this compound acid, TA spectroscopy is the primary tool for investigating the dynamics of its photoisomerization. The stilbene core is famous for its cis-trans isomerization upon photoexcitation. TA spectroscopy can provide detailed information about this process:

Excited-State Lifetime: The decay of the excited-state absorption signal reveals the lifetime of the initially populated excited state. researchgate.net Studies on stilbene derivatives show this can be on the picosecond or even sub-picosecond timescale. researchgate.net

Isomerization Quantum Yield: By tracking the populations of the cis and trans isomers over time, the efficiency of the photoisomerization can be determined.

Intermediate States: TA spectra can reveal the presence of transient intermediates, such as the "perpendicular" twisted state that is thought to be on the reaction coordinate between the cis and trans isomers. researchgate.net

Solvent Effects: The technique is sensitive to the surrounding environment, allowing for the study of how solvent polarity and viscosity affect the isomerization dynamics. rsc.orgnih.gov

Broadband TA spectroscopy, where the probe pulse is a white-light continuum, allows for the monitoring of the entire absorption spectrum of the transient species as a function of time, providing a detailed picture of the electronic and structural evolution of the molecule after light absorption. upenn.eduresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound acid |

| Styrene |

| Tetrahydrofuran |

Electrochemical Investigations

The electrochemical properties of stilbene derivatives are of significant interest due to their potential applications in materials science and electronics. While specific, detailed research findings on the electrochemical behavior of this compound acid are not extensively documented in publicly available literature, the general electrochemical characteristics of the broader stilbene family can provide valuable insights.

Electrochemical studies of stilbene analogues are often conducted using techniques such as cyclic voltammetry (CV). These investigations typically reveal information about the oxidation and reduction potentials of the compounds. For many stilbene derivatives, the electrochemical oxidation is an irreversible process. This irreversibility suggests that the initial oxidation product, a radical cation, is highly reactive and undergoes subsequent chemical reactions to form more stable species.

The presence of a carboxylic acid group at the 2-position of the stilbene backbone is expected to influence its electrochemical properties. The electron-withdrawing nature of the carboxylic acid moiety can affect the electron density of the stilbene π-system, which in turn would alter its oxidation potential. Generally, electron-withdrawing groups tend to make oxidation more difficult, resulting in a higher oxidation potential.

A hypothetical cyclic voltammogram for this compound acid would likely exhibit an irreversible oxidation peak. The precise potential at which this peak occurs would be dependent on the experimental conditions, such as the solvent, supporting electrolyte, and scan rate.

Table 1: Postulated Electrochemical Data for this compound Acid Based on General Stilbene Behavior

| Parameter | Expected Observation | Rationale |

| Oxidation Process | Irreversible | High reactivity of the initially formed radical cation, a common feature in stilbene derivatives. |

| Oxidation Potential | Higher than unsubstituted stilbene | The electron-withdrawing carboxylic acid group makes the removal of an electron more difficult. |

| Reduction Process | Likely irreversible | Similar to other stilbene derivatives, the radical anion is expected to be reactive. |

Computational Chemistry and Molecular Modeling

Computational methods serve as powerful tools to complement experimental studies by providing detailed insights into the molecular structure, electronic properties, and conformational dynamics of molecules like this compound acid.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound acid, DFT calculations can be employed to determine its optimized geometry, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the distribution of electron density.

The HOMO-LUMO energy gap is a critical parameter that provides an indication of the chemical reactivity and the kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability. The presence of the carboxylic acid group is anticipated to lower the energy of both the HOMO and LUMO, with a potential to modulate the energy gap compared to unsubstituted stilbene.

Time-Dependent DFT (TDDFT) is an extension of DFT that is used to study the excited-state properties of molecules. TDDFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of this compound acid, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. These calculations are crucial for understanding the photophysical properties of the compound.

Table 2: Predicted Parameters from DFT/TDDFT Calculations for this compound Acid

| Computational Method | Calculated Property | Significance |

| DFT | Optimized Molecular Geometry | Provides the most stable three-dimensional structure of the molecule. |

| DFT | HOMO-LUMO Energy Levels and Gap | Indicates the electronic stability and reactivity of the compound. |

| TDDFT | Electronic Absorption Spectrum (UV-Vis) | Predicts the wavelengths of light absorption and the nature of electronic transitions. |

Note: The values in this table would be the output of specific computational studies, which are not available in the public domain for this compound acid. The table illustrates the type of data that would be generated.

The stilbene molecule can exist in two isomeric forms, cis (Z) and trans (E). The presence of a bulky carboxylic acid group at the 2-position can introduce steric hindrance that influences the relative stability of these isomers and may lead to non-planar conformations.

Energy minimization and conformational analysis are computational techniques used to identify the most stable conformations (conformers) of a molecule and to determine their relative energies. By systematically rotating the rotatable bonds in this compound acid and calculating the energy of each resulting conformation, a potential energy surface can be mapped out.

For this compound acid, key conformational features to investigate include the torsion angle of the C=C double bond and the orientation of the carboxylic acid group relative to the phenyl ring. The results of such an analysis would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations. This information is vital for understanding its chemical reactivity and how it might interact with other molecules.

Supramolecular Chemistry and Self Assembly of Stilbene 2 Carboxylic Acid Derivatives

Non-Covalent Interactions and Complex Formation

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules into larger, well-defined structures. In derivatives of stilbene-2-carboxylic acid, a range of these forces, including hydrogen bonding and donor-acceptor interactions, work in concert to direct complex formation and molecular recognition events.

Hydrogen bonding is a predominant force in the self-assembly of this compound acid derivatives. The carboxylic acid moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor, leading to highly predictable and stable supramolecular motifs, often referred to as synthons. mdpi.com The most common of these is the R22(8) homosynthon, where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds. mdpi.com This robust interaction is a primary driver in the formation of one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. mdpi.comdoi.org

| Interaction Type | Description | Typical Motif |

| Carboxyl-Carboxyl | Self-complementary interaction between two carboxylic acid groups. | Cyclic Dimer (R22(8) synthon) mdpi.com |

| Carboxyl-Water | Hydrogen bonding involving water molecules as bridges or terminal groups. | Hydrated Dimers/Chains mdpi.com |

| Carboxyl-Base | Interaction with a complementary basic functional group (e.g., pyridine). | Salt or Co-crystal Formation researchgate.net |

Beyond hydrogen bonding, the stilbene (B7821643) core itself can participate in significant non-covalent interactions. The electron-rich π-system of the stilbene backbone allows it to act as an electron donor, while suitable substitution can render it electron-deficient, making it an acceptor. These donor-acceptor interactions are fundamental to the formation of charge-transfer (CT) complexes, particularly within host-guest systems. nih.govnih.gov

When stilbene derivatives are encapsulated by a macrocyclic host, the confined environment can enhance these electronic interactions. For example, the inclusion of electronically complementary donor and acceptor stilbene guests within a host like cucurbit nih.govuril can lead to the formation of stable 1:1:1 ternary complexes. chemrxiv.orgchemrxiv.orgresearchgate.net These complexes often exhibit new charge-transfer absorption bands in the visible or near-IR regions, indicating a significant electronic interaction between the encapsulated donor and acceptor guests. chemrxiv.orgchemrxiv.orgresearchgate.net The stability and electronic properties of these host-guest complexes can be finely tuned by modifying the electronic nature of the stilbene guests, providing a modular approach to constructing photoactive supramolecular systems. researchgate.net

Host-Guest Chemistry and Encapsulation Phenomena

The encapsulation of this compound acid derivatives within molecular containers or hosts is a powerful strategy to control their chemical and physical properties. This host-guest chemistry relies on the precise molecular recognition between the host cavity and the guest molecule, leading to the formation of stable inclusion complexes.

Several macrocyclic hosts have proven effective in encapsulating stilbene derivatives. Cucurbiturils, particularly cucurbit nih.govuril (CB nih.gov), are pumpkin-shaped macrocycles with a hydrophobic cavity and two polar carbonyl-fringed portals that are well-suited for binding aromatic guests in aqueous solutions. nih.gov CB nih.gov is known to simultaneously accommodate two guest molecules, such as an electron donor and an electron acceptor stilbene, to form stable ternary complexes. chemrxiv.orgchemrxiv.org

Another prominent host is the water-soluble deep-cavity cavitand known as Octa Acid (OA). nih.gov OA can form both open cavitandplexes and closed capsuleplexes, the latter of which involves the assembly of two host molecules around the guest(s). acs.orgacs.org These capsular assemblies create a highly confined and hydrophobic environment, effectively shielding the encapsulated guest from the bulk aqueous solution. acs.org The encapsulation within hosts like Octa Acid can significantly alter the photochemical behavior of stilbenes, for instance, by restricting geometric isomerization. nih.gov

| Host Molecule | Cavity Characteristics | Typical Stilbene Complex Stoichiometry | Key Interactions |

| Cucurbit nih.govuril (CB nih.gov) | Hydrophobic cavity, polar portals nih.gov | 1:1:1 (Host:Donor Stilbene:Acceptor Stilbene) researchgate.net | Hydrophobic effects, ion-dipole, charge-transfer chemrxiv.orgchemrxiv.org |

| Octa Acid (OA) | Deep, hydrophobic binding pocket nih.gov | 2:1 or 2:2 (Host:Guest) acs.orgacs.org | Hydrophobic effects, van der Waals forces nih.gov |

A significant consequence of encapsulating stilbene derivatives is the ability of the host to act as a template, directing the outcome of a chemical reaction. By confining guests in close proximity and with a specific orientation, macrocyclic hosts can enhance reaction rates and selectivities. chemrxiv.orgchemrxiv.org

A prime example is the templating of [2+2] photocycloadditions. In solution, irradiation of a mixture of donor and acceptor stilbenes often leads to a complex mixture of products. However, when co-encapsulated within CB nih.gov, the host pre-organizes the reactants, facilitating a selective cross-[2+2] photocycloaddition upon irradiation of the charge-transfer band. chemrxiv.orgresearchgate.net The host not only templates the reaction from the ground state but can also protect the reactive radical ion intermediates formed upon photoexcitation from undergoing side reactions. chemrxiv.orgchemrxiv.orgresearchgate.net Similarly, the confined cavity of the Octa Acid host has been shown to restrict the E/Z (trans/cis) photoisomerization of an encapsulated stilbene derivative, demonstrating that the host environment can be used to control photochemical reaction pathways. nih.gov

Ordered Supramolecular Structures and Self-Assembly

The programmed self-assembly of this compound acid derivatives, guided by a combination of hydrogen bonding and π–π stacking interactions, can lead to the formation of highly ordered supramolecular structures. These assemblies can manifest as two-dimensional monolayers on surfaces or as various aggregates in solution. acs.orgacs.org

Scanning tunneling microscopy (STM) has been instrumental in visualizing the two-dimensional self-assembled structures of stilbene derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). acs.org Depending on the precise molecular structure, including the symmetry and the nature of substituent groups, these molecules can form diverse and complex 2D patterns, such as well-ordered Kagomé networks or periodic linear arrays. acs.org The formation of these monolayers is a delicate balance of intermolecular forces between the stilbene derivatives and the interactions with the underlying substrate. acs.org The ability to control these interactions is key to designing functional surfaces with specific nanopatterns. researchgate.net In some cases, the aromatic-aromatic interactions, such as edge-to-face π-stacking, can be the most prominent non-covalent forces directing the assembly. acs.org

Two-Dimensional Self-Assembled Architectures

The self-assembly of molecules on solid surfaces provides a bottom-up approach to the fabrication of nanostructured materials. For carboxylic acid-containing molecules, the primary driving force for self-assembly is the formation of predictable and directional hydrogen bonds.

Derivatives of this compound acid can form various two-dimensional (2D) networks on surfaces like highly oriented pyrolytic graphite (HOPG). The resulting architecture is a delicate balance between intermolecular interactions (hydrogen bonding between carboxylic acid groups, π-π stacking of the stilbene core) and molecule-substrate interactions.

Research Findings:

Studies on analogous aromatic carboxylic acids have demonstrated that the number and position of the carboxylic acid groups significantly influence the resulting supramolecular structure. For instance, dicarboxylic acid derivatives of thiophene (B33073) have been shown to self-organize into well-defined 2D assemblies on HOPG, stabilized by hydrogen bonds between neighboring molecules. While specific scanning tunneling microscopy (STM) studies exclusively on this compound acid are not widely available, the principles derived from similar systems suggest that it would likely form ordered structures. The ortho position of the carboxylic acid group in this compound acid would lead to specific steric constraints and hydrogen bonding motifs, potentially resulting in unique packing arrangements compared to its meta and para isomers.

The interplay of hydrogen bonding and van der Waals forces is crucial in determining the final 2D nanostructure. It is conceivable that this compound acid could form linear chains or more complex porous networks, depending on the conditions. The planarity of the stilbene unit and the directional nature of the carboxylic acid dimer synthon are key factors that would govern the packing of these molecules on a surface.

Table 1: Intermolecular Interactions in the Self-Assembly of Aromatic Carboxylic Acids

| Interaction Type | Description | Role in Self-Assembly |

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups (O-H···O=C). | Primary driving force for the formation of dimers and extended chains, defining the primary structure of the assembly. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the stilbene backbone. | Contributes to the stability of the assembly and influences the vertical arrangement of molecules. |

| Van der Waals Forces | Weaker, non-directional forces between molecules. | Play a role in the overall packing density and stability of the 2D layer. |

| Molecule-Substrate Interaction | Adsorption of the molecule onto the surface (e.g., graphite). | Influences the orientation and overall arrangement of the self-assembled structure. |

Luminescent Supramolecular Assemblies

Stilbene derivatives are well-known for their fluorescent properties, making them attractive building blocks for luminescent materials. The formation of supramolecular assemblies can significantly impact the photophysical properties of these molecules, leading to phenomena such as aggregation-induced emission (AIE) or quenching.

The aggregation of this compound acid derivatives can lead to the formation of luminescent supramolecular assemblies. These assemblies are often held together by a combination of hydrogen bonds and π-π stacking interactions.

Research Findings:

Research on various stilbenecarboxylic acids has shown that they can form non-covalent complexes with other molecules, such as tris(imidazoline) bases, leading to luminescent supramolecular assemblies. rsc.org X-ray crystallography has confirmed the presence of hydrogen bonds between the carboxylate ligands and protonated imidazoline (B1206853) groups in these complexes. rsc.org While many stilbene derivatives exhibit strong fluorescence in solution, this emission is often quenched in the solid state due to aggregation-caused quenching (ACQ). rsc.org This quenching is typically a result of close molecular packing and strong intermolecular interactions in the solid state, which provide non-radiative decay pathways for the excited state.

However, careful control over the supramolecular architecture can lead to enhanced emission in the aggregated state. The photoluminescence of stilbene aggregates is highly sensitive to the molecular packing and the strength of intermolecular interactions. For example, the formation of specific hydrogen-bonded networks can restrict intramolecular rotations, which are often responsible for non-radiative decay, thus enhancing the fluorescence quantum yield.

Table 2: Photophysical Properties of Stilbene Derivatives in Solution and Aggregated State

| Derivative Class | State | Typical Emission Behavior | Rationale |